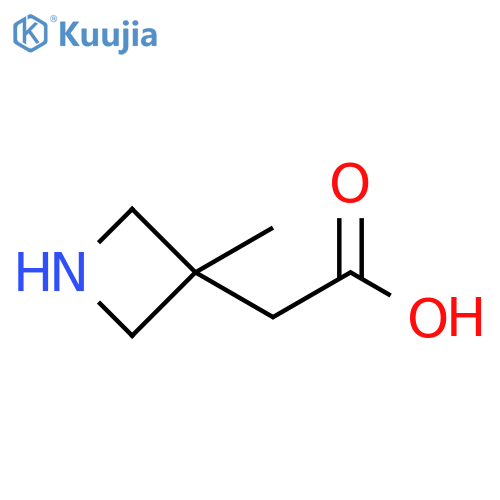Cas no 2306271-93-0 (2-(3-methylazetidin-3-yl)acetic acid)

2306271-93-0 structure
商品名:2-(3-methylazetidin-3-yl)acetic acid
CAS番号:2306271-93-0
MF:C6H11NO2
メガワット:129.157041788101
CID:5280933
2-(3-methylazetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Azetidineacetic acid, 3-methyl-
- 2-(3-methylazetidin-3-yl)acetic acid
-
- インチ: 1S/C6H11NO2/c1-6(2-5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
- InChIKey: SURINFOZTGZORF-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)(CC(O)=O)C1
2-(3-methylazetidin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-100MG |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 100MG |
¥ 1,280.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-5G |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 5g |
¥ 15,364.00 | 2023-03-16 | |
| Enamine | EN300-7432030-1.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 1.0g |
$1887.0 | 2025-03-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-250mg |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 250mg |
¥2052.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-5g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 5g |
¥15365.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-500MG |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 500MG |
¥ 3,418.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL094-10G |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95% | 10g |
¥ 25,608.00 | 2023-03-16 | |
| Enamine | EN300-7432030-10.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 10.0g |
$8110.0 | 2025-03-11 | |
| Enamine | EN300-7432030-2.5g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 2.5g |
$3696.0 | 2025-03-11 | |
| Enamine | EN300-7432030-5.0g |
2-(3-methylazetidin-3-yl)acetic acid |
2306271-93-0 | 95.0% | 5.0g |
$5470.0 | 2025-03-11 |
2-(3-methylazetidin-3-yl)acetic acid 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
2306271-93-0 (2-(3-methylazetidin-3-yl)acetic acid) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 13769-43-2(potassium metavanadate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2306271-93-0)2-(3-methylazetidin-3-yl)acetic acid

清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):160.0/257.0/428.0/642.0/1926.0